molecular formula C22H36-2 B12350147 CID 71434191

CID 71434191

Cat. No.: B12350147
M. Wt: 300.5 g/mol
InChI Key: QIGUQIJPHXOECQ-UHFFFAOYSA-N
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Description

CID 71434191 is a unique chemical compound registered in the PubChem database, a comprehensive resource for chemical properties, biological activities, and safety information . For instance, analogous compounds like CID 10153267 (3-O-caffeoyl betulin) and CID 156582093 (oscillatoxin E) are characterized by their steroid-like backbones or polyketide-derived frameworks, highlighting the diversity of CID-classified molecules . This compound likely belongs to a specific chemical class (e.g., inhibitors, substrates, or natural derivatives), which can be inferred from structural analogs in PubChem entries and comparative studies .

Properties

Molecular Formula

C22H36-2

Molecular Weight

300.5 g/mol

InChI

InChI=1S/2C10H15.2CH3/c2*1-6-7(2)9(4)10(5)8(6)3;;/h2*1-5H3;2*1H3/q;;2*-1

InChI Key

QIGUQIJPHXOECQ-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

CID 71434191 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

CID 71434191 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, the compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate. In industry, this compound might be utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of CID 71434191 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound. Understanding the precise mechanism of action requires detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Structural and Functional Comparisons

Comparative analysis of CID 71434191 with structurally related compounds involves evaluating key features such as functional groups, stereochemistry, and backbone architecture. For example:

Compound PubChem CID Core Structure Key Functional Groups Biological Role
This compound 71434191 Not explicitly reported Hypothetical To be determined
3-O-Caffeoyl betulin 10153267 Lupane triterpenoid Caffeoyl ester, hydroxyl groups Inhibitor of bile acid transporters
Oscillatoxin D 101283546 Polyketide-derived macrocycle Epoxide, conjugated double bonds Cytotoxic marine toxin
Ginkgolic acid 17:1 5469634 Alkylphenol Long-chain alkyl, phenolic hydroxyl Inhibitor of protein interactions

Key Observations :

  • Backbone diversity: Compounds like oscillatoxin derivatives (CID 101283546) and betulin-based inhibitors (CID 10153267) exhibit macrocyclic or triterpenoid frameworks, which influence their binding affinities and biological targets . This compound’s activity may depend on analogous structural motifs.
  • Functional group impact : The presence of ester groups (e.g., in CID 10153267) or epoxide rings (e.g., in CID 101283546) correlates with specific inhibitory or cytotoxic effects .
Physicochemical and Pharmacokinetic Properties

Predicted or experimental properties such as logP, solubility, and metabolic stability further differentiate this compound from analogs:

Property This compound CID 10153267 CID 101283546
Molecular Weight Unknown 598.8 g/mol 640.7 g/mol
logP (Predicted) Unknown 7.3 4.2
Solubility Unknown Low (hydrophobic) Moderate (polar macrocycle)
Bioavailability Unknown Low Limited

Insights :

  • High logP values (e.g., CID 10153267) suggest lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Hypotheses for this compound :

  • If structurally similar to betulin derivatives, it may target lipid-metabolizing enzymes.

Q & A

Basic Research Questions

Q. How should experimental designs for studying CID 71434191 be structured to ensure reproducibility?

  • Answer: Experimental designs must include detailed protocols for synthesis, purification, and characterization. Use controlled variables (e.g., temperature, solvent systems) and replicate experiments to validate consistency. Follow IUPAC guidelines for compound naming and purity assessment (e.g., NMR, HPLC). Document all deviations and anomalies in lab notebooks, and reference established methodologies from peer-reviewed literature .

Q. What characterization techniques are critical for validating the structural integrity of this compound?

  • Answer: Prioritize spectroscopic methods (e.g., 1H^1H/13C^13C NMR, FT-IR) and chromatographic analysis (HPLC, GC-MS) to confirm molecular structure and purity. For novel derivatives, include X-ray crystallography or high-resolution mass spectrometry (HRMS). Cross-validate results with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers systematically identify gaps in existing literature on this compound?

  • Answer: Conduct a scoping review using databases like PubMed, SciFinder, and Web of Science. Filter studies by relevance to this compound’s pharmacological, chemical, or material properties. Use Boolean operators to combine keywords (e.g., “this compound AND synthesis AND bioactivity”). Map findings to highlight understudied areas (e.g., metabolic pathways, enantiomeric stability) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different assay systems?

  • Answer: Apply triangulation by comparing in vitro, in vivo, and in silico results. Assess assay conditions (e.g., cell line variability, incubation times) and statistical power (e.g., p-value adjustments for multiple comparisons). Use meta-analysis tools to quantify heterogeneity across studies and identify confounding variables (e.g., solvent effects, impurity interference) .

Q. How can machine learning optimize reaction conditions for this compound derivatives?

  • Answer: Train models on datasets of analogous compounds, incorporating variables like catalyst loading, solvent polarity, and reaction time. Validate predictions via high-throughput experimentation (HTE). Use SHAP (SHapley Additive exPlanations) values to interpret feature importance and refine synthetic pathways .

Q. What ethical and methodological challenges arise when sharing unpublished data on this compound’s toxicity?

  • Answer: Balance open science principles with intellectual property concerns by using embargoed repositories (e.g., Zenodo) or material transfer agreements (MTAs). Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data standards and anonymize proprietary synthesis steps. Disclose conflicts of interest in publications .

Methodological Frameworks

Q. How to design a mixed-methods study integrating computational and experimental data for this compound?

  • Answer:

  • Phase 1 (Computational): Perform molecular docking to predict binding affinities.
  • Phase 2 (Experimental): Validate predictions via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).
  • Phase 3 (Integration): Use convergence analysis to align computational and empirical results, addressing discrepancies through iterative refinement .

Q. What statistical models are robust for analyzing dose-response relationships in this compound studies?

  • Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50_{50}/EC50_{50} values. Apply Bayesian hierarchical models to account for inter-experiment variability. Validate assumptions via residual plots and Kolmogorov-Smirnov tests .

Data Presentation Guidelines

Table 1: Key Parameters for Reporting this compound Characterization Data

ParameterTechniqueReporting Standard
PurityHPLC≥95% (area normalization)
SolubilityUV-VisLogP value ± SEM
Thermal StabilityTGA/DSCDegradation onset temperature (°C)

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